Distinct Metabolic Profile as a 7-Alkoxycoumarin Substrate
As a 7-alkoxycoumarin, 4-methyl-7-(1-phenylethoxy)-2H-chromen-2-one is expected to undergo O-dealkylation by microsomal enzymes, converting it to 7-hydroxy-4-methylcoumarin (4-MU). This metabolic transformation is a key differentiator from 4-MU itself, which does not serve as a substrate for this class of dealkylase enzymes. This property allows the compound to be used in functional assays to measure CYP450 activity, a utility not shared by the 7-hydroxy analog [1].
| Evidence Dimension | Metabolic Fate & Assay Utility |
|---|---|
| Target Compound Data | Undergoes O-dealkylation to yield 7-hydroxy-4-methylcoumarin (4-MU) [1]. |
| Comparator Or Baseline | 4-Methylumbelliferone (4-MU) (CAS 90-33-5), which is the O-dealkylated metabolite. |
| Quantified Difference | Qualitative difference in function: The target compound is a substrate for 7-alkoxycoumarin O-dealkylase, while 4-MU is the product of this reaction. |
| Conditions | In vitro incubation with rat liver microsomes and NADPH [1]. |
Why This Matters
This functional difference justifies its procurement as a specific substrate for developing or running CYP450 activity assays, a role that 4-MU cannot fulfill.
- [1] Matsubara, T., et al. (1983). Biotransformation of coumarin derivatives. (2). Oxidative metabolism of 7-alkoxycoumarin by microsomal enzymes and a simple assay procedure for 7-alkoxycoumarin O-dealkylase. Japanese Journal of Pharmacology, 33(1), 41-56. doi:10.1254/jjp.33.41 View Source
